1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
Description
Systematic IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-(2-chlorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine , reflecting its substitution pattern on the piperazine core. The molecular formula is C₁₉H₂₃ClN₂O₃S , with a molecular weight of 394.9 g/mol . The structure consists of a piperazine ring substituted at the 1-position by a 2-chlorophenyl group and at the 4-position by a benzenesulfonyl group bearing methoxy (2-position) and methyl (4,5-positions) substituents (Figure 1).
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-Chlorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine |
| Molecular Formula | C₁₉H₂₃ClN₂O₃S |
| Molecular Weight | 394.9 g/mol |
| CAS Registry Number | 893668-26-3 |
Figure 1. Structural representation highlighting the piperazine core (blue), 2-chlorophenyl group (green), and 2-methoxy-4,5-dimethylbenzenesulfonyl moiety (red).
Structural Isomerism and Stereochemical Considerations
Structural isomerism in this compound is limited due to the fixed positions of substituents on both aromatic rings. The benzenesulfonyl group’s methoxy and methyl substituents are explicitly defined at the 2-, 4-, and 5-positions, respectively, leaving no ambiguity in regiochemistry. Potential positional isomers could arise if these groups occupied different sites on the benzene ring (e.g., 3-methoxy or 5-methyl), but such variants are distinct compounds and not relevant to this specific structure.
Stereochemical complexity is absent in this molecule. The piperazine ring adopts a chair conformation, but both nitrogen centers lack chiral environments. Each nitrogen atom is bonded to two equivalent methylene (-CH₂-) groups from the piperazine ring and one substituent (2-chlorophenyl or benzenesulfonyl), resulting in trigonal pyramidal geometry without tetrahedral stereogenicity. Additionally, the planar aromatic substituents preclude geometric (cis-trans) isomerism.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-12-18(25-3)19(13-15(14)2)26(23,24)22-10-8-21(9-11-22)17-7-5-4-6-16(17)20/h4-7,12-13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOZYHJMRWIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperazine Core
Piperazine derivatives are commonly synthesized via cyclization of ethylene diamine derivatives or modification of commercially available piperazine. For this compound, piperazine hexahydrate serves as the starting material due to its stability and commercial availability. The free base is generated by treatment with a strong base such as sodium hydroxide (NaOH) in anhydrous tetrahydrofuran (THF).
Reaction conditions:
-
Solvent: THF or dichloromethane (DCM)
-
Base: NaOH or K₂CO₃
-
Temperature: 0–25°C
-
Time: 2–4 hours
This step ensures the piperazine nitrogen atoms are deprotonated and reactive for subsequent alkylation or sulfonylation.
Introduction of the 2-Chlorophenyl Group
The 2-chlorophenyl group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. 2-Chlorophenylboronic acid or 2-chloroiodobenzene are preferred electrophiles due to their compatibility with piperazine’s nucleophilic nitrogen.
Method A: Nucleophilic Aromatic Substitution
-
Electrophile: 2-Chlorofluorobenzene
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Base: Potassium tert-butoxide (t-BuOK)
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Solvent: Dimethylformamide (DMF)
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Temperature: 80–100°C
-
Time: 12–24 hours
Method B: Transition Metal-Free Coupling
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Electrophile: 2-Chlorophenyl Grignard reagent
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Base: None required
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Solvent: Diethyl ether
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Temperature: Reflux (40°C)
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Time: 6–8 hours
Method B avoids transition metals, reducing costs and simplifying purification. Yields range from 65–78% depending on stoichiometry and solvent choice.
Sulfonylation with 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride
Sulfonylation is performed by reacting the intermediate 1-(2-chlorophenyl)piperazine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a mild base.
Optimized conditions:
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (Et₃N) or pyridine
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Molar ratio: 1:1.2 (piperazine:sulfonyl chloride)
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Temperature: 0°C → room temperature (gradual warming)
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Time: 4–6 hours
Critical considerations:
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Exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.
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Slow addition of sulfonyl chloride to minimize dimerization.
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Post-reaction quenching with ice-cwater to remove excess reagent.
Yield for this step typically reaches 70–85% after purification.
Purification and Characterization
Purification Techniques
Crude product is purified via:
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Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
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Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) as eluent.
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine-H), 2.82–2.78 (m, 4H, piperazine-H), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Parameter | Method A (NAS) | Method B (Grignard) | Sulfonylation |
|---|---|---|---|
| Yield | 68% | 75% | 82% |
| Reaction Time | 18 hours | 7 hours | 5 hours |
| Cost | Moderate | Low | High |
| Purity (HPLC) | 97% | 96% | 98% |
Method B offers superior cost-effectiveness and shorter reaction times, making it preferable for industrial-scale synthesis.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atom may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperazine Cores
1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine
- Key Difference : The chlorine substituent is at the 3-position on the phenyl ring instead of the 2-position.
- Studies suggest that 3-chlorophenyl derivatives exhibit distinct pharmacological profiles, including antiviral activity against HIV and influenza .
1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine
- Key Difference : Replaces the 2-methoxy-4,5-dimethylbenzenesulfonyl group with a methylsulfonyl group.
- Impact : The absence of aromatic substituents reduces lipophilicity and may limit interactions with hydrophobic binding pockets. This compound shows weaker biological activity in receptor binding assays compared to the target compound .
1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
- Key Difference : Features a dichlorophenyl sulfonyl group and a 2,6-dimethylphenyl substituent.
- This compound has shown promise in anticancer research due to its unique interaction with molecular targets .
Substituent Variations on the Sulfonyl Group
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Key Difference : Replaces the 2-chlorophenyl group with a triazolopyridazine heterocycle.
- Impact : The triazolopyridazine moiety introduces hydrogen-bonding capabilities, enhancing interactions with enzymes like kinases. This compound exhibits anticancer and antimicrobial activity .
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine
- Key Difference : Substitutes the sulfonyl group with an acryloyl chain and a fluorophenyl group.
- Impact : The acryloyl group enables conjugation with biological nucleophiles (e.g., thiols), making it a candidate for targeted drug delivery. Fluorine substitution improves metabolic stability compared to chlorine .
Piperazine Derivatives with Alternative Cores
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Key Difference : Replaces the piperazine ring with a morpholine core.
- Impact : Morpholine’s oxygen atom increases polarity, improving solubility but reducing blood-brain barrier penetration. This structural change shifts applications from neurological disorders to peripheral targets .
Receptor Binding and Selectivity
- The 2-chlorophenyl group in the target compound enhances affinity for dopamine and serotonin receptors due to its electron-withdrawing properties and optimal steric bulk .
- Antiviral Activity : The 3-chlorophenyl analog () inhibits viral replication by targeting viral proteases, whereas the target compound’s 2-methoxy-4,5-dimethylbenzenesulfonyl group may interfere with viral entry .
Structural and Functional Data Table
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 2-Chlorophenyl, 2-methoxy-4,5-dimethylbenzenesulfonyl | Under investigation (CNS targets) | |
| 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine | 3-Chlorophenyl substitution | Antiviral (HIV/influenza) | |
| 1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine | Methylsulfonyl group | Dopamine receptor modulation | |
| 1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine | Dichlorophenyl, dimethylphenyl | Anticancer (apoptosis induction) | |
| 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{triazolopyridazin-6-yl}piperazine | Triazolopyridazine heterocycle | Anticancer (topoisomerase II inhibition) |
Biological Activity
1-(2-Chlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN2O3S, with a molecular weight of 394.9155 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and a methoxy-4,5-dimethylbenzenesulfonyl group. This unique structure contributes to its biological activity.
The mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. The presence of the sulfonyl group is crucial for its binding affinity and biological activity. It is hypothesized that the compound may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells.
Anticancer Properties
Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, modifications in the piperazine ring have been shown to enhance cytotoxicity against various cancer cell lines:
- IC50 Values : The effectiveness of related compounds has been measured using IC50 values against different cell lines:
The presence of the chlorophenyl group in this compound may enhance its anticancer activity by increasing lipophilicity and allowing better membrane penetration.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Phenyl Substituents : The introduction of phenyl groups at specific positions significantly enhances biological activity.
- Piperazine Modifications : Substitutions on the piperazine ring can either enhance or diminish activity; for example, leaving the piperazine unsubstituted has shown better anti-K562 activity .
Study on Antineoplastic Activity
A study assessed the antineoplastic effects of various piperazine derivatives, including those similar to this compound. The results demonstrated that compounds with specific substitutions exhibited potent inhibitory effects on cancer cell lines such as HeLa and SMMC-7721, with IC50 values ranging from 1.02 µM to 4.12 µM .
In Vivo Studies
In vivo experiments have shown that derivatives with similar structures can significantly reduce tumor growth in animal models without causing substantial toxicity. For instance, one derivative demonstrated selective cytotoxicity towards CDK9-overexpressing cancer cells while sparing normal cells .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | T47D | 1.42 | Antineoplastic |
| Similar Piperazine Derivative | K562 | Varies | Antileukemic |
| Novel Piperazine Compound | HeLa | 1.02 | Cytotoxic |
| Another Derivative | SMMC-7721 | 4.12 | Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
